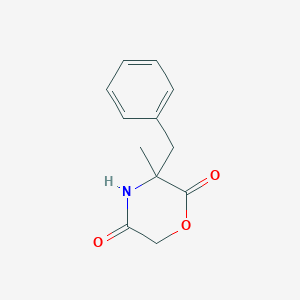
3-Benzyl-3-methylmorpholine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-3-methylmorpholine-2,5-dione is a heterocyclic organic compound featuring both amine and ether functional groups It is a derivative of morpholine-2,5-dione, with a benzyl and a methyl group attached to the nitrogen and carbon atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-methylmorpholine-2,5-dione typically involves the ring-opening polymerization of morpholine-2,5-dione derivatives. One common method is the reaction of 3-methylmorpholine-2,5-dione with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar ring-opening polymerization process, often using stannous octoate as a catalyst. The reaction is typically conducted at elevated temperatures (around 140°C) to ensure complete polymerization and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-3-methylmorpholine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, alcohols, and substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-methylmorpholine-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of biodegradable polymers for drug delivery systems.
Medicine: The compound is investigated for its potential use in creating scaffolds for tissue engineering.
Industry: It is utilized in the production of high-performance materials with specific mechanical properties.
Wirkmechanismus
The mechanism by which 3-Benzyl-3-methylmorpholine-2,5-dione exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The specific pathways involved depend on the application, such as drug delivery or tissue engineering .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylmorpholine-2,5-dione: Lacks the benzyl group, making it less hydrophobic.
3-Benzylmorpholine-2,5-dione: Lacks the methyl group, affecting its steric properties.
3-Benzyl-3-ethylmorpholine-2,5-dione: Has an ethyl group instead of a methyl group, altering its reactivity.
Uniqueness
3-Benzyl-3-methylmorpholine-2,5-dione is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These properties make it particularly suitable for applications requiring precise molecular interactions and stability .
Eigenschaften
CAS-Nummer |
105731-35-9 |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-benzyl-3-methylmorpholine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-12(7-9-5-3-2-4-6-9)11(15)16-8-10(14)13-12/h2-6H,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
LQEKMWCFVOBELH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)OCC(=O)N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


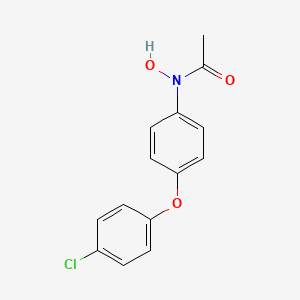

![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
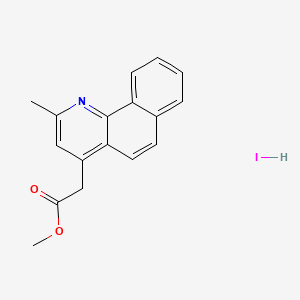
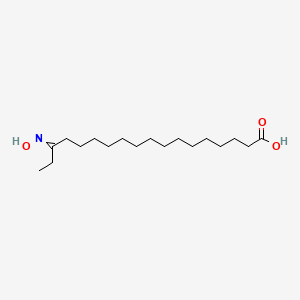
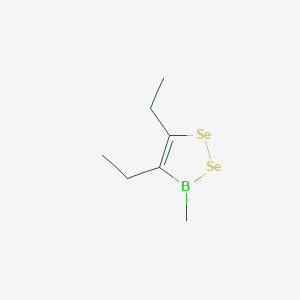
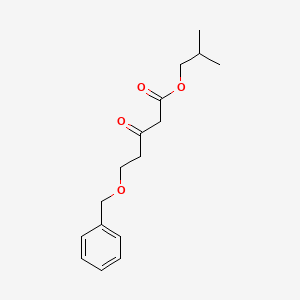
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
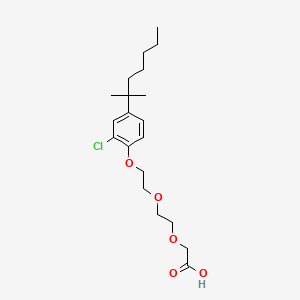
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
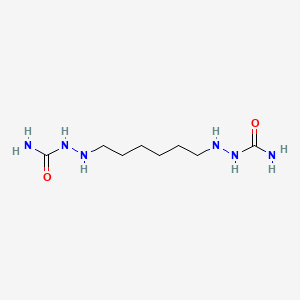
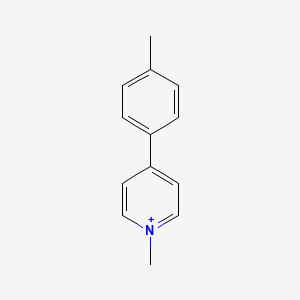
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
